molecular formula C12H16N2O B8566514 3-(N-Propionyl)amino-1,2,3,4-tetrahydroquinoline

3-(N-Propionyl)amino-1,2,3,4-tetrahydroquinoline

Cat. No. B8566514
M. Wt: 204.27 g/mol
InChI Key: MWBKAORUPAGZAT-UHFFFAOYSA-N
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Description

3-(N-Propionyl)amino-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-3-yl)propanamide

InChI

InChI=1S/C12H16N2O/c1-2-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h3-6,10,13H,2,7-8H2,1H3,(H,14,15)

InChI Key

MWBKAORUPAGZAT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CC2=CC=CC=C2NC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 17.4 g (86.9) 3-(N-propionyl)aminoquinoline and 20.0 g (317 mmol) ammonium formate in 150 ml methanol was added 1.0 g Pd/C cautiously under an inert atmosphere. After stirring at ambient temperature for 2 days the reaction stopped. The ratio between starting material and product was approximately 1:1 (monitored by GLC). The mixture was filtered on Celite and evaporated to a residue from which the product was extracted into diethyl ether. The ether solution was dried (magnesium sulfate), filtered and evaporated. The product/starting material mixture was then recharged in a similar manner using the same amounts of reactants. After additional 4 days the reaction was completed and worked-up as above to yield 9.7 g (55%) of reasonably pure material: MS m/e 204 (M+, 4), 130 (100), 131 (45), 118 (8), 91 (5), 77 (5).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
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1 g
Type
catalyst
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( 100 )
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( 45 )
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Synthesis routes and methods II

Procedure details

To a solution of 17.4 g (86.9) 3-(N-propionyl)aminoquinoline and 20.0 g (317 mmol) ammonium formate in 150 ml methanol was added 1.0 g Pd/C cautiously under an inert atmosphere. After stirring at ambient temperature for 2 days the reaction stopped. The ratio between starting material and product was approximately 1:1 (monitored by GLC). The mixture was filtered on Celite and evaporated to a residue from which the product was extracted into diethyl ether. The ether solution was dried (magnesium sulfate), filtered and evaporated. The product/starting material mixture was then recharged in a similar manner using the same amounts of reactants. After additional 4 days the reaction was completed and worked-up as above to yield 9.7 g (55%) of reasonably pure material.: MS m/e 204 (M+, 4), 130 (100), 131 (45), 118 (8), 91 (5), 77 (5).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 45 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a solution of 17.4 g (86.9) 3-(N-propionyl)aminoquinoline and 20.0 g (317 mmol) ammonium formate in 150 ml methanol was added 1.0 g Pd/C cautiously under an inert atmosphere. After stirring at ambient temperature for 2 days the reaction stopped. The ratio between starting material and product was approximately 1:1 (monitored by GLC). The mixture was filtered on Celite and evaporated to a residue from which the product was extracted into diethyl ether. The ether solution was dried (magnesium sulfate), filtered and evaporated. The product/starting material mixture was then recharged in a similar manner using the same amounts of reactants. After additional 4 days the reaction was completed and worked-up as above to yield 9.7 g (55%) of reasonably pure material.: MS m/e 204 (M+, 4), 130 (100), 131 (45), 118 (8), 91 (5).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 45 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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